molecular formula C23H27N3O2 B2596238 5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775360-09-2

5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B2596238
M. Wt: 377.488
InChI Key: JFMUXPWFYAYJRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives has been a topic of considerable interest due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The oxime derivatives were reacted with ethoxycarbonyl isothiocyanate in ethyl acetate to form the intermediate thioureas, which spontaneously cyclized in refluxing ethanol to afford the desired substituted ethyl (3-oxido-2-quinazolinyl)carbamates .


Chemical Reactions Analysis

The chemical reactions involving quinazoline and quinazolinone derivatives have been studied extensively. For instance, the oxime derivatives were reacted with ethoxycarbonyl isothiocyanate in ethyl acetate to form the intermediate thioureas, which spontaneously cyclized in refluxing ethanol to afford the desired substituted ethyl (3-oxido-2-quinazolinyl)carbamates .

Scientific Research Applications

Synthesis and Biological Properties

The synthesis and biological properties of derivatives related to 5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide have been a subject of study due to their promising biological activities. The process involves the interaction of specific aminoesters with caprolactam in the presence of phosphorus oxychloride, leading to the formation of compounds with significant anti-MAO and antitumor properties. These compounds have been found to possess potential in vitro and in vivo activities, indicating their relevance in the development of therapeutic agents (Маркосян et al., 2006) [https://consensus.app/papers/биологические-свойства-производных-маркосян/0975a7a7dc3e587491b4814c9e04a07f/?utm_source=chatgpt].

Another study reported the synthesis of 5-methyl-5-ethyl-4-oxo-benzo[h]quinazolines, showcasing the versatility in synthesizing related compounds. This study also emphasized the significant antitumor and anti-MAO activities of these synthesized compounds, underscoring the chemical's potential in medicinal chemistry (Markosyan et al., 2006) [https://consensus.app/papers/synthesis-activity-markosyan/f9e25e8276b751c49375c12705f1876b/?utm_source=chatgpt].

Photochemical Synthesis Applications

Research into the photochemical synthesis of related compounds, such as methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, has demonstrated the influence of water content in reaction mixtures on the yield of desired products. This insight into the role of water in photochemical reactions opens avenues for optimizing synthesis processes for similar compounds (Budruev et al., 2021) [https://consensus.app/papers/water-photochemical-synthesis-methyl-budruev/42965d6fe00951528ee7f60ada59a911/?utm_source=chatgpt].

Antimicrobial and Antitumor Potential

The exploration of novel 1H-1,2,3-triazole-4-carboxamides and their derivatives has highlighted the antimicrobial activities against primary pathogens, including both bacterial and fungal strains. This research signifies the potential of compounds related to 5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide in contributing to the development of new antimicrobial agents (Pokhodylo et al., 2021) [https://consensus.app/papers/discovery-pokhodylo/7f6c2e7f3f6d5fb28ebd8778d5b72da9/?utm_source=chatgpt].

Future Directions

Quinazoline and quinazolinone derivatives have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on the synthesis and biological activities investigations of quinazoline and quinazolinone derivatives .

properties

IUPAC Name

5-methyl-N-[(3-methylphenyl)methyl]-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-16-7-6-8-17(13-16)15-24-22(27)18-10-11-19-20(14-18)25(2)21-9-4-3-5-12-26(21)23(19)28/h6-8,10-11,13-14,21H,3-5,9,12,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMUXPWFYAYJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

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